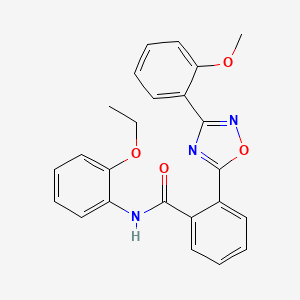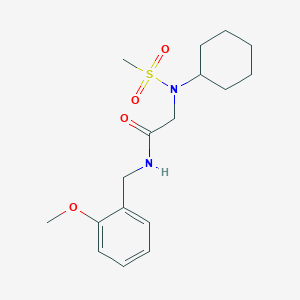
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide, also known as NSC745887, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities.
Mechanism of Action
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been found to modulate the expression of various genes involved in cell proliferation, angiogenesis, and inflammation.
Advantages and Limitations for Lab Experiments
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity. However, there are also some limitations to using 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments. One limitation is that it can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to study its potential use in other diseases, such as inflammatory disorders and bacterial infections. Additionally, further research is needed to better understand the mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide and its effects on normal cells.
Synthesis Methods
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide involves the reaction of 2-methyl-3-nitroaniline with cyclohexylisocyanate in the presence of a base, followed by the addition of chloroacetyl chloride and sodium methanesulfonate. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastatic process.
properties
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-16-11-7-6-8-14(16)12-18-17(20)13-19(24(2,21)22)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONXWUFRSAOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7689494.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7689518.png)


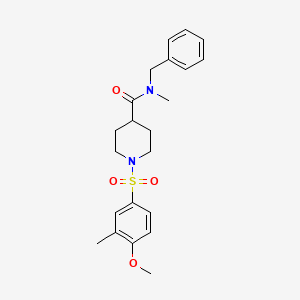

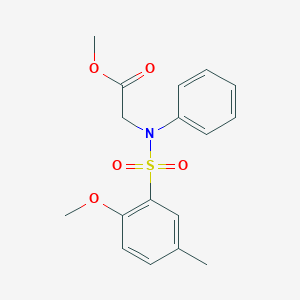

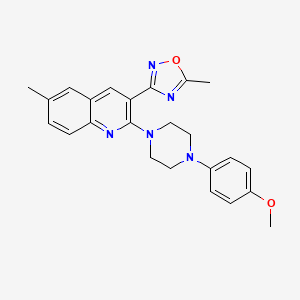

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7689600.png)
